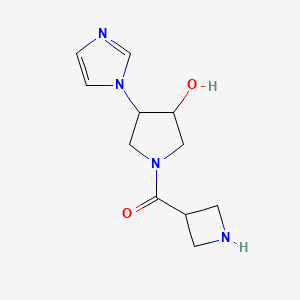
azetidin-3-yl(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)methanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazole-containing compounds, which includes “azetidin-3-yl(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)methanone”, has been extensively studied . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1, 3-diazole, a type of imidazole, show different biological activities .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole-containing compounds have been shown to have a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Imidazole derivatives have been reported to exhibit antimicrobial activity . They can inhibit the growth of bacteria, fungi, and other microorganisms, making them potential candidates for the development of new antimicrobial drugs .
Anti-inflammatory Activity
Imidazole compounds also show anti-inflammatory properties . They can reduce inflammation in the body, which is beneficial in the treatment of diseases such as arthritis and other inflammatory conditions .
Antitumor Activity
Imidazole derivatives have been found to exhibit antitumor activity . They can inhibit the growth of cancer cells, making them potential candidates for the development of new anticancer drugs .
Antidiabetic Activity
Imidazole compounds have been reported to show antidiabetic activity . They can help regulate blood sugar levels, which is beneficial in the treatment of diabetes .
Antioxidant Activity
Imidazole derivatives have been found to exhibit antioxidant activity . They can neutralize harmful free radicals in the body, which is beneficial in preventing various diseases .
Antihelmintic Activity
Imidazole compounds also show antihelmintic properties . They can kill or expel parasitic worms (helminths), making them potential candidates for the development of new antihelmintic drugs .
Antifungal Activity
Imidazole derivatives have been reported to exhibit antifungal activity . They can inhibit the growth of fungi, making them potential candidates for the development of new antifungal drugs .
Ulcerogenic Activity
Imidazole compounds have been found to show ulcerogenic activity . They can induce the formation of ulcers, which is beneficial in the study of ulcer disease and the development of new ulcer treatments .
Eigenschaften
IUPAC Name |
azetidin-3-yl-(3-hydroxy-4-imidazol-1-ylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-10-6-15(11(17)8-3-13-4-8)5-9(10)14-2-1-12-7-14/h1-2,7-10,13,16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFAULPFFHNKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)N2CC(C(C2)O)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




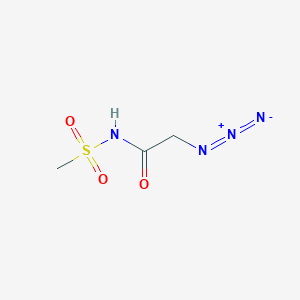
![4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B1478076.png)

![2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1478082.png)

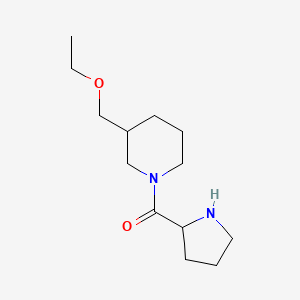
![N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1478087.png)
![6-Oxa-9-azaspiro[4.5]decan-10-one](/img/structure/B1478090.png)

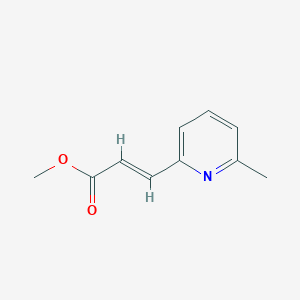
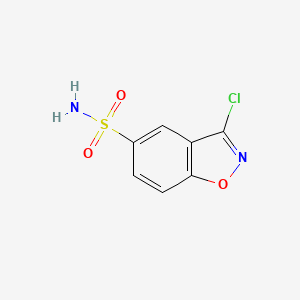
![2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B1478095.png)
![4-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine dihydrochloride](/img/structure/B1478096.png)